Miriplatin - 141977-79-9

Miriplatin

Catalog Number: EVT-253408
CAS Number: 141977-79-9
Molecular Formula: C34H68N2O4Pt
Molecular Weight: 764
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Miriplatintin is a third-generation, lipophilic platinum complex developed as an anticancer drug for the treatment of hepatocellular carcinoma (HCC) []. It is a cisplatin derivative with a high affinity for lipiodol, an oily contrast medium consisting of ethyl esters of iodized poppy seed oil. Miriplatintin is administered via the hepatic artery as a sustained-release formulation suspended in lipiodol [, ]. This targeted delivery allows for prolonged retention of the drug at the tumor site, enhancing its efficacy and minimizing systemic toxicity [].

Future Directions
  • Optimization of TACE protocols: Further research is needed to optimize TACE protocols, including the optimal dose and schedule of miriplatin administration, to maximize its therapeutic efficacy [].

  • Combination therapies: Investigating the potential synergistic effects of miriplatin in combination with other anticancer agents, such as epirubicin or cisplatin, could lead to improved treatment outcomes [, , , ].

  • Development of novel formulations: Exploring novel miriplatin formulations, such as lipidosomes [], could enhance its solubility, bioavailability, and therapeutic efficacy.

Cisplatin

Compound Description: Cisplatin (cis-diamminedichloroplatinum(II)) is a first-generation platinum-based chemotherapy drug. It works by crosslinking DNA strands, disrupting DNA replication and repair, leading to cell cycle arrest and apoptosis. [, , , , , ]

Relevance: Cisplatin is a cornerstone in chemotherapy for various cancers. Miriplatin was developed to overcome some limitations of cisplatin, including low solubility in Lipiodol and higher systemic toxicity. While both drugs are platinum-based and share a similar mechanism of action, Miriplatin is designed for intra-arterial administration and sustained release within the tumor, particularly in hepatocellular carcinoma (HCC). [, , , , ]

Oxaliplatin

Compound Description: Oxaliplatin platinum(II)) is another platinum-based chemotherapy drug. Like Cisplatin, it disrupts DNA replication and repair leading to cell death. Oxaliplatin is noted for its distinct toxicity profile compared to other platinum agents. []

Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC)

Compound Description: DPC is a platinum complex containing the (1R,2R)-1,2-cyclohexanediamine ligand. It is investigated for its antitumor properties. []

Relevance: Similar to Oxaliplatin, DPC shares the diaminocyclohexane ligand with Miriplatin. This suggests a possible role of this ligand in the anti-HCC activity observed in these platinum complexes. The leaving groups in DPC and Miriplatin differ significantly, leading to differences in their pharmacokinetics and delivery methods. []

Epirubicin

Compound Description: Epirubicin is an anthracycline chemotherapy drug that works by interfering with DNA and RNA synthesis. It is commonly used in the treatment of various cancers, including breast cancer and HCC. [, , , , , , , , , , , , , ]

Doxorubicin

Compound Description: Doxorubicin is another anthracycline drug with a mechanism of action and clinical use similar to Epirubicin. It inhibits topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. []

Relevance: Doxorubicin, along with Epirubicin, represents a different class of anti-cancer agents (anthracyclines) compared to Miriplatin (platinum-based). This difference is reflected in their mechanisms of action and toxicity profiles. The choice between these agents for TACE depends on factors such as tumor characteristics, patient factors, and potential side effects. []

Overview

Miriplatin, known by its trade name Miripla, is a novel platinum-based chemotherapeutic agent primarily utilized in the treatment of hepatocellular carcinoma (HCC). It is a lipophilic compound that demonstrates unique mechanisms of action and pharmacological properties compared to traditional platinum drugs. The formulation of Miriplatin as a lipiodol suspension allows for targeted delivery in transarterial chemoembolization, enhancing its therapeutic efficacy while reducing systemic toxicity.

Source

Miriplatin was developed by Dainippon Sumitomo Pharma, Osaka, Japan. It is derived from a structural modification of traditional platinum compounds, designed to improve solubility and bioavailability in clinical applications.

Classification

Miriplatin is classified as an antitumor agent within the group of platinum-based drugs. Its chemical classification falls under organometallic compounds due to the presence of a platinum atom coordinated with organic ligands.

Synthesis Analysis

Methods

The synthesis of Miriplatin involves the coordination of platinum with organic moieties that enhance its lipophilicity. The compound is synthesized through a series of reactions that typically include:

  1. Platinum Salt Formation: Platinum salts are reacted with organic ligands to form the desired complex.
  2. Lipid Incorporation: Long-chain fatty acids are incorporated into the structure to improve lipid solubility.
  3. Formulation: The final product is formulated into a lipiodol suspension for clinical use.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure proper coordination and stability of the platinum complex. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for Miriplatin is C34H68N2O4Pt\text{C}_{34}\text{H}_{68}\text{N}_{2}\text{O}_{4}\text{Pt}, indicating a complex with significant organic components that contribute to its unique properties. The structure features:

  • A central platinum atom coordinated to two amine groups.
  • Long myristoyl chains that enhance its lipid solubility.

Data

The molecular weight of Miriplatin is approximately 635.0 g/mol, and it exhibits a complex three-dimensional structure that can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy .

Chemical Reactions Analysis

Reactions

Miriplatin undergoes various chemical reactions that are critical for its mechanism of action:

  1. Hydrolysis: In aqueous environments, Miriplatin can hydrolyze to release active platinum species.
  2. Binding Interactions: The released species can bind to cellular macromolecules such as DNA, leading to cross-linking and subsequent apoptosis in cancer cells.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of competing ligands. Detailed studies using spectroscopic methods provide insights into the reaction pathways and rates.

Mechanism of Action

Process

Miriplatin exerts its antitumor effects primarily through the following mechanisms:

  1. Cellular Uptake: The liposomal formulation enhances cellular entry via endocytosis.
  2. Mitochondrial Targeting: Once internalized, Miriplatin accumulates in mitochondria, where it disrupts mitochondrial function and promotes apoptosis.
  3. Gene Expression Modulation: It alters the expression of genes involved in cell survival and proliferation pathways.

Data

Research indicates that Miriplatin's mechanism differs significantly from other platinum drugs, particularly in its ability to induce mitophagy and target mitochondrial proteases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Miriplatin is typically presented as a clear yellow solution in its lipiodol formulation.
  • Solubility: Highly lipophilic, it exhibits low solubility in water but good solubility in organic solvents.

Chemical Properties

  • Stability: The compound shows robust stability under physiological conditions but may degrade under extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles due to the presence of reactive platinum centers.

Relevant data from stability studies indicate that Miriplatin maintains its integrity for extended periods under appropriate storage conditions .

Applications

Miriplatin is primarily used in clinical settings for:

  • Treatment of Hepatocellular Carcinoma: It is effective in transarterial chemoembolization procedures, allowing localized treatment with reduced systemic side effects.
  • Research Applications: Investigated for potential use against other malignancies due to its unique mechanism involving mitochondrial targeting and mitophagy induction.
Introduction to Miriplatin in Hepatocellular Carcinoma (HCC) Therapeutics

Pharmacological Profile of Miriplatin as a Lipophilic Platinum Complex

Miriplatin (C~34~H~68~N~2~O~4~Pt, molecular weight 764.012 g/mol) represents a structurally distinct platinum-based chemotherapeutic agent specifically engineered for hepatocellular carcinoma management. Its defining chemical characteristic is the substitution of conventional hydrophilic ligands with dimyristate moieties, creating exceptional lipophilicity that fundamentally differentiates it from traditional platinum compounds like cisplatin [5] [7]. This molecular design enables spontaneous formation of stable suspensions in iodinated poppyseed oil (Lipiodol Ultra-Fluide®), serving as both a drug carrier and embolic agent in transarterial chemoembolization procedures [3] [10].

The antineoplastic mechanism unfolds through sequential biochemical activation: After intra-arterial delivery, miriplatin undergoes tumor-selective hydrolysis, liberating active platinum species (dichloro(1R,2R-diaminocyclohexane)platinum(II) (DPC) and diaquated derivatives (DPI). These metabolites form covalent platinum-DNA adducts, primarily inducing intrastrand crosslinks that severely disrupt DNA replication and transcription. This DNA distortion triggers G2/M cell cycle arrest and initiates caspase-mediated apoptosis pathways in HCC cells [5] [7]. Experimental studies using rat hepatoma models (AH109A cells) demonstrated that miriplatin/Lipiodol suspensions achieve 2.3-fold higher intratumoral platinum concentrations and sustain cytotoxic levels significantly longer (>7 days post-administration) compared to cisplatin emulsions, directly correlating with enhanced tumor growth suppression and apoptosis induction [7] [10].

Table 1: Key Pharmacokinetic and Mechanistic Properties of Miriplatin

PropertyCharacteristicBiological Consequence
LipophilicityLogP >5; dimyristate ester side chainsEnhanced retention in lipid-rich tumor environments; prolonged local release
Hydrolysis RateSlow hydrolysis kinetics (t~1/2~ >72h in physiological conditions)Sustained platinum release; reduced systemic exposure
DNA BindingForms Pt-GG intrastrand crosslinksDNA helix distortion; replication fork collapse; p53-mediated apoptosis
Oxidative StressGenerates reactive oxygen species (ROS) during activationSynergistic DNA/protein damage; depletion of cellular antioxidants
Elimination PathwayBiliary excretion predominates (>85%)Reduced nephrotoxicity risk compared to cisplatin

Beyond DNA damage, miriplatin exerts bystander effects through reactive oxygen species (ROS) generation. Platinum intermediates produced during intracellular activation catalyze Fenton-like reactions, elevating oxidative stress that synergistically damages cellular proteins and lipids while overwhelming endogenous antioxidant systems like glutathione. This oxidative component enhances the primary DNA-directed cytotoxicity, particularly in HCC cells that frequently exhibit impaired redox homeostasis [5].

Clinical efficacy evidence from a prospective pilot study (n=14) revealed a 31% objective response rate (complete response: 8%, partial response: 23%) in patients with small, unresectable HCCs (≤2 cm) treated with miriplatin-Lipiodol TACE. Notably, the compound exhibited minimal hematological toxicity (no grade 3/4 thrombocytopenia) and reversible hepatotoxicity, supporting its favorable safety profile within therapeutic applications [1].

Historical Development and Approval by the PMDA (2009)

Miriplatin's development trajectory exemplifies Japan's strategic focus on targeted regional therapies for HCC. Discovered through systematic modification of platinum complexes, researchers identified that incorporating long-chain fatty acids onto the platinum coordination sphere conferred optimal lipophilicity for Lipiodol compatibility while maintaining anticancer activity [7]. Designated experimentally as SM-11355, the compound demonstrated superior local pharmacokinetics in preclinical models: Orthotopic HCC xenografts in nude rats showed 18±15 μg platinum retained in tumors seven days post-arterial injection, significantly exceeding concentrations achieved with cisplatin/Lipiodol (p<0.01) [7] [10].

Pharmaceutical development culminated in regulatory approval by Japan's Pharmaceuticals and Medical Devices Agency (PMDA) in 2009 under the trade name Miripla®. This milestone positioned miriplatin as the first platinum agent specifically indicated for HCC chemoembolization and reflected Japan's progressive stance on localized therapies [3] [8]. The approval process occurred within Japan's evolving biosimilar/innovator framework (2009 marked the inaugural year for biosimilar approvals including somatropin and erythropoietin), highlighting regulatory flexibility for niche oncology agents addressing unmet needs [8]. Crucially, miriplatin filled a therapeutic gap by offering a less emetogenic and nephrotoxic alternative to cisplatin in TACE, particularly valuable for HCC patients with compromised liver function who could not tolerate conventional chemotherapy systemic effects [7].

Table 2: Historical Milestones in Miriplatin Development

YearDevelopment PhaseKey Advance
1999-2005Preclinical OptimizationSynthesis of platinum-fatty acid conjugates; selection of dimyristate variant (SM-11355)
2006Phase I Clinical TrialsFirst-in-human TACE studies establishing maximum tolerated dose in Japanese cohort
2008Phase II Efficacy StudiesDemonstrated 31% objective response rate in unresectable small HCCs [1]
2009PMDA Approval (Japan)Market authorization as Miripla® for HCC chemoembolization [3] [8]
Post-2010Post-Marketing SurveillanceConfirmed real-world efficacy in multifocal HCCs; identified limitations in large tumors

Global Burden of HCC and Role of Transcatheter Arterial Chemoembolization (TACE)

Hepatocellular carcinoma presents a staggering global health challenge, ranking as the fourth leading cause of cancer-related mortality worldwide with approximately 905,700 new cases and 830,200 deaths annually. The incidence exhibits dramatic geographic disparities: Over 85% of cases occur in low-to-middle income regions, particularly Eastern Asia (China, Mongolia: ASIR >20/100,000) and sub-Saharan Africa (Mali, Nigeria: ASIR 15-19/100,000), largely driven by endemic hepatitis B virus (HBV) exposure and aflatoxin-contaminated foodstuffs [4]. In high-income countries, rising HCC incidence correlates with metabolic syndrome and non-alcoholic fatty liver disease (NAFLD), now accounting for 10-20% of US HCC cases. Notably, diabetes/obesity contributes to 37% of HCCs in the US population, surpassing viral hepatitis as the predominant risk factor in certain cohorts [4].

Table 3: Global Epidemiology of Hepatocellular Carcinoma

RegionAge-Standardized Incidence (/100,000)Predominant Risk Factors5-Year Survival (%)
Eastern Asia17.8HBV (60-70%), HCV (15-20%), aflatoxin B1 exposure10-15% (China), >50% (Japan)*
Sub-Saharan Africa14.5HBV (>80%), HCV (<5%), aristolochic acid (regional)<5% (median survival 2.5 months)
Western Europe/N. America5.1NAFLD/NASH (30-40%), HCV (25-30%), alcohol (20-25%)15-20%
Northern Africa/Middle East9.7HCV (>60% in Egypt), HBV (15-20%)10-12%

*Reflects intensive surveillance programs in Japan

Within this landscape, transcatheter arterial chemoembolization (TACE) constitutes the evidence-based standard for intermediate-stage HCC (multinodular, Child-Pugh A-B7, performance status 0). However, significant heterogeneity exists within this population, necessitating refined patient stratification. Tumor burden quantification has emerged as a critical prognostic determinant, with several scoring systems developed to guide treatment allocation [2] [6] [9]:

  • Tumor Burden Score (TBS): Calculated as √(maximum tumor diameter)^2 + (number of lesions)^2. In a multicenter analysis of 849 TACE patients, TBS stratified survival into distinct tiers: median OS 33.0 months (low TBS <3.36), 18.3 months (medium TBS 3.36-13.74), and 12.8 months (high TBS >13.74) [2].
  • Six-and-Twelve (SAT) Score: Summation of tumor number and largest diameter (cm). Patients scoring ≤6 exhibited median OS of 30.0 months versus 10.2 months for scores >12, outperforming TBS in multivariate analyses (C-index 0.59 vs 0.54) [2].
  • Seven-Eleven Criteria (SEC): Modified from "up-to-seven" criteria, SEC ≤7 correlated with 27.0 months median OS versus 10.5 months for SEC >11 [2] [6].

Miriplatin specifically addresses challenges in treating multifocal small HCCs unsuitable for ablation or resection. Its pharmacokinetic profile—characterized by gradual hydrolysis and sustained intratumoral drug retention—provides theoretical advantages over faster-releasing agents like doxorubicin or cisplatin in tumors <3 cm. This is mechanistically explained by reduced "washout" from small lesions and more homogeneous drug distribution [1] [7]. However, comparative effectiveness analyses suggest miriplatin monotherapy achieves moderate response rates (31% ORR) and cannot yet replace conventional TACE regimens for larger or hypervascular tumors [1]. Ongoing research focuses on combining miriplatin with drug-eluting beads or immunotherapies to enhance its tumoricidal activity while leveraging its favorable safety profile.

Table 4: Prognostic Scoring Systems for HCC Patients Undergoing TACE

Scoring SystemCalculationRisk StratificationMedian Overall Survival
Tumor Burden Score (TBS)TBS = √[max. diameter^2 + tumor number^2]Low: <3.3633.0 months [2]
Medium: 3.36–13.7418.3 months
High: >13.7412.8 months
Six-and-Twelve (SAT)SAT = diameter (cm) + tumor numberLow: ≤630.0 months [2]
Medium: >6 but ≤1216.9 months
High: >1210.2 months
Seven-Eleven Criteria (SEC)SEC = diameter (cm) + tumor numberLow: ≤727.0 months [2]
Medium: >7 but ≤1116.7 months
High: >1110.5 months

Properties

CAS Number

141977-79-9

Product Name

Miripla

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate

Molecular Formula

C34H68N2O4Pt

Molecular Weight

764

InChI

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1

SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.